molecular formula C10H22OSi B8480866 [(But-3-en-2-yl)oxy](tert-butyl)dimethylsilane CAS No. 90270-45-4

[(But-3-en-2-yl)oxy](tert-butyl)dimethylsilane

Cat. No. B8480866
M. Wt: 186.37 g/mol
InChI Key: VAOGBZQGOFYUSV-UHFFFAOYSA-N
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Patent
US07132432B2

Procedure details

To a solution of but-3-en-2-ol (5.0 g, 69.34 mmol) in CH2Cl2 (100 mL) at 0° C. was added imidazole (5.66 g, 1.2 eq) and TBSCl (10.45 g, 1.0 eq). The reaction mixture was stirred at 0° C. to rt for 3 h. Solid was filtered off, the filtrate was concentrated and passed through a short silica gel column by eluting with hexane to give tert-butyl-dimethyl-(1-methyl-allyloxy)-silane (10.86 g, 85%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Name
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:5])[CH:3]=[CH2:4].N1C=CN=C1.[CH3:11][C:12]([Si:15](Cl)([CH3:17])[CH3:16])([CH3:14])[CH3:13]>C(Cl)Cl>[C:12]([Si:15]([CH3:17])([CH3:16])[O:5][CH:2]([CH3:1])[CH:3]=[CH2:4])([CH3:14])([CH3:13])[CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C=C)O
Name
Quantity
5.66 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
10.45 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. to rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
by eluting with hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC(C=C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.86 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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